molecular formula C8H12N2O2 B13908239 1,3-Benzenediamine, 4,6-dimethoxy- CAS No. 1129-15-3

1,3-Benzenediamine, 4,6-dimethoxy-

Cat. No.: B13908239
CAS No.: 1129-15-3
M. Wt: 168.19 g/mol
InChI Key: RRIMNXYWOCQLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule’s reactivity and functionality are influenced by the electron-donating methoxy groups, which enhance solubility and alter electronic characteristics compared to unsubstituted benzenediamines .

Properties

CAS No.

1129-15-3

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4,6-dimethoxybenzene-1,3-diamine

InChI

InChI=1S/C8H12N2O2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,9-10H2,1-2H3

InChI Key

RRIMNXYWOCQLCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1N)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the reaction of 1,3-diaminobenzene with methoxy-substituted reagents under controlled conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the methoxylation process .

Industrial Production Methods

In industrial settings, the production of 1,3-Benzenediamine, 4,6-dimethoxy- often involves large-scale chemical reactors where the reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 4,6-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted benzenediamine derivatives .

Scientific Research Applications

1,3-Benzenediamine, 4,6-dimethoxy- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4,6-dimethoxy- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to the formation of nitroxyl radicals, which help in scavenging free radicals and preventing oxidative damage . The compound’s ability to undergo various chemical reactions also plays a role in its biological activities.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Applications/Reactivity
1,3-Benzenediamine 108-45-2 C₆H₈N₂ 108.14 g/mol None (unsubstituted) Polymer precursors, dyes, corrosion inhibitors
4,5-Dimethoxy-1,3-benzenediamine 101252-48-6 C₈H₁₂N₂O₂ 168.19 g/mol Methoxy (-OCH₃) at positions 4,5 Pharmaceutical intermediates, ligands in coordination chemistry
4,5-Dimethoxy-1,2-benzenediamine dihydrochloride 131076-14-7 C₈H₁₄Cl₂N₂O₂ 241.12 g/mol Methoxy at 4,5; amine groups at 1,2 Fluorescent probes, redox-active materials
1,3-Benzenediamine, N,N-dimethyl- (dihydrochloride) 3575-32-4 C₈H₁₄Cl₂N₂ 217.12 g/mol Dimethylamino groups at N1, N3 Electrochemical sensors, organic synthesis

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates: 4,5-Dimethoxy-1,3-benzenediamine derivatives are precursors to benzothiazepinones, which show anticonvulsant and antimicrobial activity .
  • Material Science : Methoxy-substituted benzenediamines act as ligands in metal-organic frameworks (MOFs), leveraging their chelating ability .
  • Limitations : The lack of data on 4,6-dimethoxy isomers highlights a research gap. Current applications rely on 4,5-substituted analogs due to better synthetic accessibility .

Biological Activity

1,3-Benzenediamine, 4,6-dimethoxy- (also known as 4,6-dimethoxy-1,3-benzenediamine) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, and anticancer activities, based on diverse research findings.

1,3-Benzenediamine, 4,6-dimethoxy- is characterized by the following structural features:

  • Chemical Formula : C9H12N2O2
  • CAS Number : 79234-33-6
  • Molecular Weight : 180.20 g/mol

Antibacterial Activity

Research indicates that derivatives of 1,3-benzenediamine exhibit significant antibacterial properties. A study highlighted the synthesis of various benzimidazole derivatives from related compounds which demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

  • Compound Efficacy : Some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 0.19 μM against resistant strains of Mycobacterium tuberculosis .
  • Mechanism of Action : The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell walls or interfere with metabolic processes.

Antifungal Activity

The antifungal potential of 1,3-benzenediamine derivatives has also been explored. A series of synthesized compounds were tested against various fungal strains:

  • Tested Strains : Candida albicans, Aspergillus flavus, and others.
  • Results : The compounds exhibited moderate to significant antifungal activity, indicating their potential use in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound class have garnered attention due to their cytotoxic effects on cancer cell lines:

  • Cell Lines Tested : Studies have reported IC50 values ranging from 0.006 to 0.63 μM against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) .
  • Mechanism : The anticancer activity is hypothesized to involve the induction of apoptosis in cancer cells and disruption of cell cycle progression.

Study on Carcinogenicity

A long-term study assessed the carcinogenic potential of related compounds in rodents. Subcutaneous injections resulted in increased tumor incidences at higher doses, suggesting a need for caution in therapeutic applications .

Developmental Toxicity Assessment

In developmental toxicity studies involving pregnant rats, significant adverse effects were noted at high doses (90 mg/kg bw/day), including reduced litter sizes and increased embryo resorption rates. This indicates potential risks associated with high exposure levels during pregnancy .

Data Summary Table

Activity Type Tested Strains/Cell Lines IC50/MIC Values Notes
AntibacterialM. tuberculosis0.19 μMSignificant activity against resistant strains
AntifungalCandida albicans, A. flavusModerate activityEffective against multiple fungal strains
AnticancerK562, HeLa0.006 - 0.63 μMInduces apoptosis in cancer cells
CarcinogenicityRodent modelsIncreased tumorsCaution advised at high exposure levels
Developmental ToxicityPregnant ratsSignificant effectsAdverse effects at high doses

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.